molecular formula C11H9Cl2NO2 B2355538 2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole CAS No. 477867-61-1

2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole

Cat. No. B2355538
CAS RN: 477867-61-1
M. Wt: 258.1
InChI Key: DJMGPNWEKMJSQG-UHFFFAOYSA-N
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Description

The compound “2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole” is a potential non-steroidal anti-inflammatory drug . It is an analog of 2-((2,6-dimethylphenyl)amino)benzoic acid (HDMPA) .

Scientific Research Applications

Transthyretin Amyloidogenesis Inhibitors

  • Oxazoles with specific substitutions, such as a 3,5-dichlorophenyl substituent at the C(2) position and an ethyl or propyl group at the C(5) position, have been synthesized and evaluated for their potential as transthyretin (TTR) amyloid fibril inhibitors. These compounds showed significant reductions in amyloidogenesis, with specific substitutions enhancing their efficacy and binding selectivity (Razavi et al., 2005).

Photophysical and Nonlinear Optical Behaviour

  • Novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones were synthesized to study their third-order nonlinear optical properties. These compounds exhibited excellent optical limiting behaviour, with their nonlinear refractive index and absorption coefficient being significant (Murthy et al., 2013).

Coordination Chemistry in Organic Syntheses

  • Oxazole derivatives, including 2-oxazolines, are utilized as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. These compounds offer versatility in ligand design and straightforward synthesis from readily available precursors (Gómez et al., 1999).

Antifungal Activity

  • Certain oxazole derivatives, such as those derived from 2-(2,4-dichlorophenyl)-1,3-dioxolane, demonstrate notable antifungal activity against pathogenic fungi, including Aspergillus fumigatus and Scedosporium apiospermum (Delcourt et al., 2004).

Anticoccidial Activity

  • Some oxazole derivatives, particularly those with chlorophenyl substituents, have shown moderate anticoccidial activity, which is significant for developing treatments for coccidiosis (Mano et al., 1976).

Insect Neurobiology

  • Oxazole compounds have been found to modulate adenylate cyclase in the silkworm Bombyx mori. Some compounds, including those with a 2,6-dichlorophenyl congener, demonstrated significant activation or inhibition of adenylate cyclase, indicating their potential use in pharmacological studies of biogenic amine receptors (Khan et al., 2003).

Safety and Hazards

The safety data sheet for a related compound, 2,6-Dichlorophenyl isocyanate, indicates that it is considered hazardous. It may cause skin irritation, serious eye irritation, allergy or asthma symptoms or breathing difficulties if inhaled, respiratory irritation, and is toxic if swallowed, in contact with skin or if inhaled .

properties

IUPAC Name

2-(2,6-dichlorophenyl)-5-ethoxy-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-2-15-9-6-14-11(16-9)10-7(12)4-3-5-8(10)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMGPNWEKMJSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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